2-Ethyl-4,5-diphenyloxazole
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research
Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. semanticscholar.orgtandfonline.comderpharmachemica.com This structural motif is of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. semanticscholar.orgigi-global.com The oxazole ring is a key structural component in numerous naturally occurring bioactive products, including those isolated from marine and terrestrial organisms, which exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. semanticscholar.orgderpharmachemica.com
In contemporary chemical research, the oxazole scaffold serves as a versatile building block for the synthesis of new therapeutic agents. tandfonline.comaip.org The presence of both nitrogen and oxygen heteroatoms allows for diverse non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors. semanticscholar.org This has led to the development of several synthetic oxazole-containing drugs. semanticscholar.orgtandfonline.com Furthermore, the electronic properties of the oxazole ring make it a valuable component in the design of functional materials, including fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. chemimpex.compsgcas.ac.inrsc.org Researchers continue to explore novel synthetic methods and applications for this important class of heterocycles. aip.org
Historical Context of Diphenyloxazole Compounds in Photophysics and Materials Science
The study of oxazole chemistry began to gain prominence in the late 19th and early 20th centuries. tandfonline.com Within this class, diphenyloxazole derivatives, particularly 2,5-diphenyloxazole (B146863) (PPO), have a rich history in the fields of photophysics and materials science. ontosight.ai PPO is renowned for its properties as a scintillator, a material that emits light upon exposure to ionizing radiation. ontosight.aisigmaaldrich.com This has made it a crucial component in radiation detectors for high-energy physics experiments and in liquid scintillation counting for biomedical research. ontosight.ai
The high fluorescence quantum yield and fast decay time of diphenyloxazole compounds are key to their utility. ontosight.airesearchgate.net These photophysical properties also led to their use as laser dyes and as wavelength shifters. sigmaaldrich.com In materials science, diphenyloxazole derivatives are employed as active components in organic light-emitting diodes (OLEDs) due to their luminescence and stability. chemimpex.comsmolecule.com The investigation of these compounds has provided fundamental insights into fluorescence and energy transfer processes in organic molecules. omlc.org
Rationale for Investigating 2-Ethyl-4,5-diphenyloxazole within Substituted Oxazole Frameworks
The 4,5-diphenyl substitution provides a core structure with inherent fluorescent properties. researchgate.net The rationale for introducing an ethyl group at the 2-position is to explore the impact of a small alkyl substituent on the molecule's properties compared to other known derivatives, such as those with methyl, phenyl, or more complex functional groups. nih.govrsc.org This systematic modification allows for the study of structure-activity relationships (SAR), providing insights into how changes in steric and electronic properties at the 2-position affect the compound's fluorescence, solubility, and potential biological activity. researchgate.net Such studies are essential for the rational design of new molecules with enhanced or specific functionalities, for example, as improved fluorescent probes or as novel therapeutic agents. nih.govnih.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO | rsc.org |
| Calculated Mass (HRMS) | 249.1154 | rsc.org |
| Found Mass (HRMS) | 249.1150 | rsc.org |
| Appearance | Yellow liquid | rsc.org |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.64-7.66 (d, J = 12.0 Hz, 2H), 7.58-7.60 (d, J= 4.0 Hz, 2H), 7.30-7.39 (m, 6H), 2.86-2.92 (m, 2H), 1.40-1.45 (td, J₁ = 2.0 Hz; J₂ = 7.6 Hz, 3H) | rsc.org |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.0, 145.5, 138.4, 134.6, 132.7, 129.4, 128.5, 127.9, 127.8, 126.5, 126.3, 21.4, 14.0 | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20662-94-6 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-ethyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
LRNAEIGJXGBLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4,5 Diphenyloxazole and Its Analogues
Established Synthetic Pathways to 2,4,5-Trisubstituted Oxazoles
The construction of the 2,4,5-trisubstituted oxazole (B20620) core can be achieved through several reliable synthetic routes. These pathways often involve the formation of key intermediate structures that undergo cyclization to form the desired oxazole ring.
Copper-Catalyzed Cyclization Approaches for Oxazole Ring Formation
Copper catalysis has emerged as a powerful tool for the synthesis of oxazole derivatives. organic-chemistry.org These methods often proceed through the formation of enamide intermediates, which then undergo intramolecular cyclization.
One notable approach involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization to yield 2,4,5-trisubstituted oxazoles. researchgate.net Another strategy utilizes the copper(II)-catalyzed oxidative cyclization of enamides, which can be formed from the condensation of benzamides and β-diketones, to produce 5-acyl substituted oxazoles. rsc.org This reaction has been shown to be efficient, with good yields, and utilizes a relatively inexpensive and low-toxicity copper catalyst. rsc.org
A heterogeneous copper-catalyzed cascade oxidative cyclization between benzylamines and 1,3-dicarbonyl compounds provides another route to 2,4,5-trisubstituted oxazoles. thieme-connect.com This method employs a functionalized MCM-41-immobilized copper(II) complex as a recyclable catalyst, highlighting a move towards more sustainable synthetic practices. thieme-connect.com Additionally, a simple and efficient protocol for the synthesis of 2,4,5-trisubstituted oxazoles has been developed from the direct coupling of α-diazoketones with aryl or alkyl nitriles, catalyzed by copper(II) triflate. researchgate.netijpsonline.com
The following table summarizes various copper-catalyzed methods for the synthesis of trisubstituted oxazoles:
Table 1: Overview of Copper-Catalyzed Oxazole Synthesis| Starting Materials | Catalyst System | Key Features |
|---|---|---|
| Vinyl Halides and Amides | CuI / I₂ | Sequential amidation and cyclization |
| Benzamides and β-Diketones | CuBr | Forms 5-acyl substituted oxazoles |
| Benzylamines and 1,3-Dicarbonyls | MCM-41-2N-Cu(OAc)₂ | Heterogeneous, recyclable catalyst |
Palladium-Catalyzed Direct Arylation Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the direct arylation of oxazoles has provided efficient access to arylated oxazole derivatives. beilstein-journals.org These methods offer high regioselectivity, allowing for the controlled introduction of aryl groups at specific positions on the oxazole ring. nih.gov
A significant development in this area is the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate. organic-chemistry.org This strategy allows for the synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles from iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org The use of specific phosphine (B1218219) ligands and solvents can direct the arylation to either the C-2 or C-5 position of the oxazole ring with high selectivity. nih.govorganic-chemistry.org For instance, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.govorganic-chemistry.org
Palladium catalysis has also been successfully employed for the desulfitative C-arylation of a benzo[d]oxazole C–H bond with arene sulfonyl chlorides, providing a practical route to 2-aryl benzoxazoles. rsc.org
Intramolecular Cyclization of Functionalized Enamides
The intramolecular cyclization of functionalized enamides is a versatile and widely used method for the synthesis of oxazoles. organic-chemistry.org This approach offers a pathway to a broad range of substituted oxazoles under various reaction conditions.
A metal-free approach utilizes phenyliodine diacetate (PIDA) to mediate the intramolecular oxidative cyclization of enamides, providing functionalized oxazoles in good yields. organic-chemistry.orgacs.orgfigshare.com This method is advantageous due to its broad substrate scope and the avoidance of heavy-metal catalysts. organic-chemistry.org The reaction is believed to proceed through the formation of an iodo intermediate, followed by cyclization and reductive elimination. organic-chemistry.org
Copper(II)-catalyzed oxidative cyclization of enamides at room temperature represents another efficient route, proceeding via vinylic C-H bond functionalization. organic-chemistry.orgorganic-chemistry.org This method is complementary to the iodine-mediated cyclization and allows for the synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, an iodine/copper(I) iodide-mediated intramolecular oxidative C–O bond formation has been developed for the synthesis of a variety of polysubstituted oxazoles from readily accessible enamide substrates. sioc-journal.cn
One-Pot Synthetic Procedures for Oxazole Derivatives
One such method involves a tandem aza-Wittig/Michael/isomerization reaction of a vinyliminophosphorane with various acyl chlorides to unexpectedly yield 2,4,5-trisubstituted oxazoles in a single step. organic-chemistry.orgnih.gov Another innovative one-pot synthesis involves a gold(I)-catalyzed reaction of an amide, alkyne, and aldehyde, followed by cyclization to produce highly substituted oxazoles. rsc.org
A tandem Passerini three-component coupling/Staudinger/aza-Wittig/isomerization reaction provides a facile one-pot synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials. thieme-connect.com Additionally, a visible light-induced photoredox catalysis enables a [3 + 2] cycloaddition/oxidative aromatization sequence between 2H-azirines and aldehydes to furnish 2,4,5-trisubstituted oxazoles under mild conditions. bohrium.com
Specific Synthesis of 2-Ethyl-4,5-diphenyloxazole
The synthesis of the specific compound this compound has been reported through a palladium-catalyzed tandem oxidative cyclization. rsc.org This method provides the target compound in a 67% yield as a yellow liquid. rsc.org
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound via palladium-catalyzed tandem oxidative cyclization involved the optimization of reaction conditions to achieve the reported yield. The reaction was carried out using Pd(OAc)₂ as the catalyst, Ag₂CO₃ as the oxidant, and trifluoroethanol (TFE) as the solvent at 100 °C under an air atmosphere for 12 hours. rsc.org The optimization of these parameters, including the choice of catalyst, oxidant, solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product.
While the provided information gives a specific yield for the synthesis of this compound, a detailed systematic study on the optimization of various catalyst systems specifically for this compound is not extensively documented in the search results. However, the general principles of optimizing palladium-catalyzed reactions, such as screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄), ligands, bases/oxidants, and solvents, would be applicable to further enhance the efficiency of this synthesis.
The following table details the reported synthesis of this compound:
Table 2: Synthesis of this compound| Method | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Tandem Oxidative Cyclization | Pd(OAc)₂, Ag₂CO₃ | TFE | 100 °C | 67% | rsc.org |
Mechanistic Considerations of Ethylation at the C2 Position
The ethyl group at the C2 position of the oxazole ring can be introduced either by starting with a precursor already containing the ethyl group (as in the Robinson-Gabriel synthesis using a propionyl derivative) or by functionalizing a pre-formed oxazole ring at the C2 position. The latter approach is governed by the inherent reactivity of the oxazole heterocycle.
The hydrogen atom at the C2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases. pharmaguideline.comtandfonline.com This facilitates metallation, for instance with organolithium reagents, to form a 2-lithio-oxazole intermediate. pharmaguideline.com This nucleophilic intermediate can then react with an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the C2 position. It has been noted that more than one equivalent of a strong base like lithium diisopropylamide (LDA) is often required for successful alkylation, and one, two, or three alkyl groups can be introduced successively. clockss.org
Alternatively, transition-metal-catalyzed direct C-H activation provides a more modern approach. mdpi.com Palladium-catalyzed systems, for instance, can achieve direct C-H alkylation of (benz)oxazoles with various alkyl halides. mdpi.com A method for the selective C(2)H alkylation of (benz)oxazoles with tertiary alkyl chlorides and bromides has been developed using a photoinduced palladium catalysis system. researchgate.net The mechanism in these catalytic cycles typically involves the formation of an organopalladium intermediate at the C2 position, followed by reductive elimination to yield the C2-alkylated product. mdpi.com
Derivatization Strategies of the this compound Scaffold
The this compound structure serves as a scaffold that can be further modified to tailor its properties for specific applications. Derivatization can occur at the phenyl moieties, or by introducing new functional side chains.
Functionalization at Phenyl Moieties (e.g., Halogenation, Alkylation)
The two phenyl rings at the C4 and C5 positions are amenable to electrophilic substitution reactions, a common strategy for functionalizing aromatic systems.
Halogenation: Electrophilic halogenation can target the electron-rich phenyl rings. Under Friedel-Crafts conditions, reagents like bromine (Br₂) or chlorine (Cl₂) can be used to introduce halogen atoms onto the phenyl groups. vulcanchem.com The reaction conditions can be controlled to achieve mono- or poly-halogenation. For example, the reaction with one equivalent of bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield brominated derivatives. vulcanchem.com
| Reagent | Conditions | Product Type |
|---|---|---|
| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, 0°C to RT | Mono-brominated phenyl ring |
| Cl₂ (excess) | AlCl₃, reflux | Polychlorinated derivatives |
Alkylation: Similar to halogenation, Friedel-Crafts alkylation can be employed to attach alkyl groups to the phenyl rings. This typically involves reacting the diphenyloxazole with an alkyl halide in the presence of a Lewis acid catalyst. Such modifications can alter the solubility and electronic properties of the molecule. google.com
Introduction of Side Chains for Specific Applications
Introducing functional side chains onto the this compound scaffold is a key strategy for creating molecules for targeted applications, such as in materials science or as chemical probes.
One approach involves modifying a precursor before the final oxazole ring formation. For instance, azido-functionalized side chains can be introduced for use in "click chemistry." The synthesis of 2-azidoalkyl-4,5-diphenyloxazoles has been demonstrated. nih.gov In one pathway, an azidoacetyl ester of benzoin (B196080) is cyclized by heating with ammonium (B1175870) acetate (B1210297) in acetic acid to yield the 2-azidomethyloxazole derivative. nih.gov
Another strategy involves creating a reactive handle on the scaffold that can be used for subsequent coupling reactions. For example, halogenation of an alkyl group at the C2 position, such as in 2-methyl-4,5-diphenyloxazole, can produce a reactive bromomethyl intermediate. nih.gov This intermediate can then be used to attach the oxazole moiety to other molecules, effectively introducing a complex, application-specific side chain. nih.gov
Formation of Polymeric Structures Incorporating this compound Units
The robust and often fluorescent nature of the diphenyloxazole core makes it an attractive component for advanced materials, including polymers.
One method to create such polymers is through the copolymerization of a vinyl-functionalized oxazole monomer. A scintillant monomer, 2,5-diphenyl-4-vinyloxazole, was synthesized and subsequently copolymerized with other monomers like 4-ethylstyrene (B166490) and divinylbenzene (B73037) to create a macroporous resin that retains the ability to scintillate. researchgate.net Similarly, 2,5-diphenyl-4(4'-vinylbenzyl) oxazole has been copolymerized to produce scintillant-containing polymers compatible with both aqueous and organic solvents. researchgate.net
Another approach involves the covalent incorporation of the oxazole unit into an inorganic polymer matrix, such as a sol-gel glass. acs.org In this process, a functionalized precursor like 4-hydroxymethyl-2,5-diphenyloxazole is first reacted with an organosilane coupling agent (e.g., 3-isocyanatopropyltriethoxysilane). acs.org This creates a silicon alkoxide precursor bearing the diphenyloxazole moiety, which is then copolymerized with a bulk matrix material like tetraethyl orthosilicate (B98303) (TEOS). This method results in the scintillator being covalently bonded within the glass, which significantly reduces leaching and creates a highly efficient material for detecting radioactivity. acs.org
The polymerization of 2-ethyl-2-oxazoline, an isomer of the title compound, leads to poly(2-ethyl-2-oxazoline) (PEtOx), a water-soluble and biocompatible polymer. nih.govwikipedia.org This is typically achieved through cationic ring-opening polymerization and is used to form block copolymers for biomedical applications. wikipedia.orgvt.edu While this involves a different isomer, it highlights the utility of the ethyl-oxazole chemical family in polymer science.
Advanced Spectroscopic Characterization and Elucidation of Electronic Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For 2-Ethyl-4,5-diphenyloxazole, ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopic Analysis of this compound
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group and the two phenyl substituents. The aromatic protons of the two phenyl rings at positions 4 and 5 are expected to appear in the downfield region of the spectrum, typically between 7.20 and 7.80 ppm. Due to the electronic environment of the oxazole (B20620) ring, the protons on these phenyl groups may exhibit complex splitting patterns (multiplets).
The ethyl group at position 2 would give rise to two characteristic signals: a quartet and a triplet, due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are expected to resonate as a quartet at approximately 2.80-3.00 ppm, influenced by the adjacent electron-withdrawing oxazole ring. These methylene protons are coupled to the three protons of the methyl (-CH₃) group, which in turn would appear as a triplet further upfield, around 1.30-1.50 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl H's | 7.20 - 7.80 | Multiplet | - |
| -CH₂- | 2.80 - 3.00 | Quartet | ~7.5 |
| -CH₃ | 1.30 - 1.50 | Triplet | ~7.5 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 17 carbon atoms are present, though the spectrum may show fewer signals if there is symmetry leading to chemical equivalence. The carbons of the oxazole ring are expected to be significantly deshielded, with C2, C4, and C5 appearing at approximately 165, 148, and 135 ppm, respectively. The carbon atom at position 2 (C2) is the most downfield due to its attachment to two heteroatoms (O and N).
The phenyl ring carbons would typically resonate in the 125-140 ppm range. The quaternary carbons (ipso-carbons) to which the phenyl rings are attached on the oxazole core will likely appear around 130-135 ppm. The carbons of the ethyl group will be found in the upfield region of the spectrum. The methylene carbon (-CH₂) is expected at approximately 20-25 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing around 10-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Oxazole) | ~165 |
| C4 (Oxazole) | ~148 |
| C5 (Oxazole) | ~135 |
| Phenyl C's | 125 - 140 |
| -CH₂- | 20 - 25 |
| -CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques for Complex Structural Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the methylene quartet and the methyl triplet of the ethyl group. Cross-peaks between these two signals would provide unequivocal evidence of their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the ethyl group's methylene (~20-25 ppm) and methyl (~10-15 ppm) groups to their corresponding proton signals. Similarly, the signals of the proton-bearing carbons in the phenyl rings could be assigned.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the placement of the substituents on the oxazole ring. For instance, a correlation between the methylene protons of the ethyl group and the C2 carbon of the oxazole ring would confirm the ethyl group's position. Likewise, correlations between the ortho-protons of the phenyl rings and the C4 and C5 carbons of the oxazole would verify their respective points of attachment.
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The molecular formula for this compound is C₁₇H₁₅NO. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 3: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₇H₁₅NO | 249.1154 |
An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis in Mass Spectrometry
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can help to elucidate the molecule's structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 249.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 249 | [M]⁺ |
| 234 | [M - CH₃]⁺ |
| 220 | [M - C₂H₅]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, chemical bonding, and functional groups present in a compound. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light (Raman), it is possible to identify the characteristic vibrational modes of a molecule, which act as a unique molecular fingerprint. For this compound, vibrational spectroscopy allows for the elucidation of its complex structure, confirming the presence of the oxazole core, the ethyl substituent, and the two phenyl rings.
Infrared (IR) Spectroscopic Characterization of Key Functional Groups
The key functional groups in this compound include the C=N and C=C bonds of the aromatic systems, the C-O-C ether linkage within the oxazole ring, the aliphatic C-H bonds of the ethyl group, and the aromatic C-H bonds of the phenyl rings. The expected absorption regions for these groups are well-established and can be compared with data from related compounds.
Expected Vibrational Modes for this compound:
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl rings typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretch: The ethyl group will exhibit characteristic symmetric and asymmetric stretching vibrations of its C-H bonds in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond (C=N) in the oxazole ring and the carbon-carbon double bonds (C=C) in the phenyl rings are expected to produce strong absorptions in the 1650-1450 cm⁻¹ region. These peaks are often coupled, leading to a series of sharp bands.
C-O-C Stretching: The asymmetric and symmetric stretching of the ether-like C-O-C group within the oxazole ring typically gives rise to strong bands in the 1250-1050 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the C-H bonds on the phenyl rings are found in the 900-675 cm⁻¹ region and are highly indicative of the substitution pattern. For the di-substituted phenyl rings, characteristic strong absorptions would be expected.
The following table presents IR spectroscopic data for several related diphenyloxazole compounds, which supports the characterization of this compound.
| Compound Name | Key IR Peaks (cm⁻¹) | Source |
| Ethyl 2,5-diphenyloxazole-4-carboxylate | 3062, 2982, 1720, 1488, 1215, 1098, 710, 688 | rsc.org |
| 4-Methyl-2,5-diphenyloxazole | 3053, 2930, 1685, 1615, 1552, 1472, 1435, 1354, 1245, 1074, 955, 912, 772, 712, 690 | thieme-connect.de |
| 2-(7-Bromo-1-(phenylsulfonyl)heptyl)-4,5-diphenyloxazole | 3069, 2959, 1690, 1447, 1321, 1148, 687 | nih.gov |
The data from these related structures show consistent absorption patterns. For instance, the peaks above 3050 cm⁻¹ correspond to aromatic C-H stretching, while those in the 2900s cm⁻¹ are due to aliphatic C-H stretching. The series of bands in the 1600-1450 cm⁻¹ range are characteristic of the overlapping C=N and aromatic C=C stretching vibrations. The strong absorptions in the 1250-1050 cm⁻¹ region can be attributed to C-O-C stretching modes. Finally, the strong peaks below 800 cm⁻¹ are indicative of aromatic C-H out-of-plane bending. Based on this comparative analysis, the IR spectrum of this compound is predicted to exhibit a similar pattern, confirming its structural features.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecules. A key principle of Raman spectroscopy is that molecular vibrations that result in a change in polarizability are Raman active. In contrast, IR spectroscopy detects vibrations that cause a change in the molecular dipole moment.
For this compound, Raman spectroscopy would be particularly effective for identifying the vibrations of the non-polar and symmetric bonds. The key functional groups expected to be strongly Raman active are:
Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, which involve the radial expansion and contraction of the carbon skeleton, typically produce a very strong and sharp Raman peak around 1000 cm⁻¹. The C=C stretching vibrations within the phenyl rings (around 1600 cm⁻¹) are also strongly Raman active.
Oxazole Ring Vibrations: The symmetric stretching vibrations of the oxazole ring system would also be expected to be prominent in the Raman spectrum.
C-C Stretching: The stretching of the carbon-carbon single bonds, including those connecting the phenyl rings to the oxazole core and the C-C bond of the ethyl group, would also be observable.
While a specific experimental Raman spectrum for this compound is not documented in available literature, the predicted Raman shifts can be summarized based on its structure.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Predicted Intensity |
| Aromatic C=C Stretching | ~1600 | Strong |
| Oxazole Ring Stretching | ~1500-1600 | Medium-Strong |
| Phenyl Ring Breathing Mode | ~1000 | Very Strong |
| Aliphatic C-H Bending/Stretching | ~1450 / ~2900 | Medium-Weak |
The complementary nature of IR and Raman spectroscopy provides a more complete vibrational analysis of this compound. While IR is sensitive to polar functional groups like C-O-C, Raman spectroscopy excels at detecting the vibrations of the carbon skeleton, particularly the aromatic rings. Together, these techniques offer a comprehensive and powerful approach for the structural elucidation and molecular fingerprinting of this complex heterocyclic compound.
Photophysical Properties and Excited State Dynamics of 2 Ethyl 4,5 Diphenyloxazole Systems
Solvatochromism and Environmental Sensitivity
pH-Dependent Fluorescence Behavior
Without any research data on absorption maxima, molar extinction coefficients, fluorescence emission wavelengths, quantum yields, Stokes shifts in various solvents, or pH-dependent fluorescence changes for 2-Ethyl-4,5-diphenyloxazole, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Excited State Dynamics
The behavior of this compound upon absorption of light is governed by a series of complex processes that dictate the fate of the excited state. These dynamics are crucial in determining the compound's fluorescence efficiency and stability.
The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is always less than unity. This is due to the presence of non-radiative decay pathways that compete with fluorescence. These pathways allow the excited molecule to return to the ground state without emitting light. The total decay rate is a sum of the radiative decay rate (k_r) and the non-radiative decay rate (k_nr).
Non-radiative decay can occur through several mechanisms:
Internal Conversion (IC): This is a rapid, radiationless transition between electronic states of the same spin multiplicity (e.g., S_1 to S_0). This process is often facilitated by vibrational relaxation, where the excess energy is dissipated as heat to the surrounding solvent molecules.
Intersystem Crossing (ISC): This involves a transition between electronic states of different spin multiplicities (e.g., from a singlet excited state, S_1, to a triplet excited state, T_1). While less common for many fluorescent molecules, it can be a significant deactivation pathway, leading to phosphorescence or further non-radiative decay from the triplet state.
Solvent Quenching: Interactions with solvent molecules can lead to the deactivation of the excited state. The polarity of the solvent can significantly influence the rates of non-radiative decay.
The efficiency of these non-radiative processes is highly dependent on the molecular structure and the surrounding environment. For instance, the flexibility of the phenyl rings in this compound could contribute to non-radiative decay through torsional motions.
Table 1: Illustrative Radiative and Non-Radiative Decay Parameters
| Parameter | Symbol | Description | Typical Value (for similar fluorophores) |
| Fluorescence Lifetime | τ_f | The average time in the excited state before fluorescence. | 1-10 ns |
| Radiative Decay Rate | k_r | The rate of de-excitation via fluorescence. | 10^8 s^-1 |
| Non-Radiative Decay Rate | k_nr | The rate of de-excitation through non-emissive pathways. | 10^7 - 10^9 s^-1 |
| Fluorescence Quantum Yield | Φ_f | The ratio of emitted photons to absorbed photons. | 0.1 - 0.9 |
Excimers are excited-state dimers that can form when a fluorophore in an excited state interacts with an identical molecule in the ground state. This phenomenon is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. The formation of an excimer requires significant overlap of the π-orbitals of the two interacting molecules. Given the presence of two phenyl rings, this compound has the potential to form excimers at high concentrations through π-π stacking of the phenyl groups.
Exciplexes , or excited-state complexes, are formed from the interaction of an excited-state fluorophore with a different type of molecule (a quencher) in the ground state. Similar to excimers, exciplex emission is also characterized by a broad and red-shifted fluorescence band. The formation of an exciplex is dependent on the electron-donating or electron-accepting properties of the interacting species. For this compound, the formation of exciplexes would be possible in the presence of suitable electron-donating or electron-accepting molecules in the solution. For example, studies on other heterocyclic compounds have shown exciplex formation with hydroxylic solvents. nih.gov
To date, specific studies on excimer and exciplex formation involving this compound have not been reported in the available literature. However, based on its aromatic structure, such interactions are theoretically plausible and could be investigated through concentration-dependent and solvent-dependent fluorescence spectroscopy.
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy (i.e., shorter wavelength). The probability of TPA is proportional to the square of the incident light intensity. This property is highly valuable for applications such as two-photon fluorescence microscopy, 3D microfabrication, and optical data storage.
The efficiency of two-photon absorption is quantified by the TPA cross-section (σ₂). While no experimental TPA data for this compound is available, the design principles for efficient TPA chromophores often involve molecules with a donor-π-acceptor (D-π-A) architecture, which enhances the change in dipole moment upon excitation. This compound does not strictly follow this D-π-A design. However, its conjugated system of phenyl and oxazole (B20620) rings can still give rise to TPA.
The mechanism of TPA involves the excitation to a virtual intermediate state, followed by the absorption of a second photon to reach the final excited state. The selection rules for TPA can differ from those for one-photon absorption, sometimes allowing access to excited states that are forbidden in one-photon absorption.
Table 2: Representative Two-Photon Absorption (TPA) Cross-Sections for Common Fluorophores
| Fluorophore | Peak TPA Wavelength (nm) | Peak TPA Cross-Section (GM*) |
| Rhodamine B | ~800 | ~200 |
| Fluorescein | ~780 | ~40 |
| Coumarin 307 | ~750 | ~100 |
*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹
Photochemical Reactivity and Isomerization Processes
Beyond the photophysical decay pathways, the absorption of light can also induce chemical reactions, leading to the formation of new molecular structures through isomerization or degradation.
Oxazole rings can undergo a variety of photochemical rearrangements. One notable transformation is the photoisomerization of isoxazoles to oxazoles, which is believed to proceed through an azirine intermediate. ias.ac.in It has been reported that the irradiation of 2,5-diphenyloxazole (B146863) can lead to the formation of 3,5-diphenylisoxazole (B109209) and 4,5-diphenyloxazole (B1616740). ias.ac.in This suggests that this compound could potentially undergo similar rearrangements, leading to the formation of isoxazole (B147169) isomers or other oxazole isomers through the breaking and reforming of the heterocyclic ring.
A novel photochemical rearrangement has also been observed in diarylethenes containing oxazole and benzene (B151609) rings. researchgate.net This process involves photocyclization, followed by hydrogen shifts and the opening of the oxazole ring, ultimately leading to the formation of polyaromatic systems. researchgate.net While this specific reaction was studied on a different molecular scaffold, it highlights the potential for complex skeletal rearrangements in molecules containing both oxazole and phenyl moieties upon UV irradiation.
The prolonged exposure of fluorescent molecules to light can lead to photodegradation, a process that results in the loss of fluorescence and the formation of photoproducts. For 2,5-diphenyloxazole (PPO), a related compound, studies have shown that prolonged ultraviolet irradiation in the presence of dissolved oxygen and water can lead to its photooxidation. chemrxiv.org The process is not a simple degradation of the PPO molecule but results in the formation of a more complex crystalline product. chemrxiv.org The mechanism of this photooxidation is intricate and dependent on the presence of reactive oxygen species.
Given the structural similarity, it is plausible that this compound would also be susceptible to photooxidation under similar conditions. The general mechanism of photodegradation for many organic compounds in the presence of light and oxygen involves the formation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the aromatic rings or the heterocyclic core of the molecule, leading to a cascade of reactions that can include hydroxylation, ring-opening, and eventual mineralization to carbon dioxide and water. The ethyl group in this compound might also be a site for initial oxidative attack.
Computational and Theoretical Investigations of 2 Ethyl 4,5 Diphenyloxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For oxazole (B20620) derivatives, DFT calculations are routinely employed to predict a variety of molecular properties. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar heterocyclic systems.
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule like 2-Ethyl-4,5-diphenyloxazole, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state. The orientation of the ethyl group and the two phenyl rings relative to the central oxazole ring are key conformational parameters that would be elucidated through this process.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electrical transport properties. A smaller energy gap generally suggests higher chemical reactivity and lower stability. For oxazole derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data for a Generic Oxazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values in this table are illustrative for a generic oxazole derivative and are not specific to this compound.
Prediction of Electronic Spectra and Photophysical Parameters
Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum. This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of compounds like this compound.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for analyzing the electron density to define atoms and the chemical bonds between them. This approach can characterize the nature of chemical bonds (e.g., covalent, ionic, or metallic) based on the topological properties of the electron density at bond critical points.
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to identify and map the regions of these weak interactions within a molecule or between molecules.
Molecular Dynamics Simulations for Solvent and Host-Guest Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide valuable insights into how a molecule like this compound interacts with its environment, such as solvent molecules or a host molecule in a host-guest complex. By simulating the trajectory of the molecule over a period of time, MD can be used to explore its conformational flexibility, diffusion, and the thermodynamics of its interactions with other molecules. This is particularly useful for understanding the behavior of the compound in different media and its potential for forming stable complexes.
Prediction of Nonlinear Optical (NLO) Properties
The burgeoning field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic primarily dictated by their molecular hyperpolarizability. Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO response of organic molecules. While direct computational studies on this compound are not extensively available in the current literature, its NLO properties can be inferred from theoretical investigations of structurally analogous π-conjugated oxazole derivatives.
The NLO response of organic molecules is fundamentally linked to their electronic structure, specifically the presence of delocalized π-electron systems and the intramolecular charge transfer (ICT) characteristics. The oxazole ring, being an electron-rich heterocyclic system, can participate in π-conjugation with substituent groups. In this compound, the two phenyl groups at the 4 and 5 positions significantly extend the π-conjugated system of the oxazole core. This extended conjugation is a key prerequisite for a significant NLO response.
To provide a quantitative prediction, we can examine the theoretically calculated hyperpolarizability values for a series of related π-conjugated oxazole compounds. These calculations are typically performed using DFT with various functionals, such as B3LYP, CAM-B3LYP, and M06-2X, to determine both the static and dynamic first-order hyperpolarizabilities. nih.gov The static hyperpolarizability (β₀) represents the NLO response in a static electric field, while the dynamic hyperpolarizability (β_HRS) is relevant for processes like second-harmonic generation at a specific laser wavelength (e.g., 1064 nm). nih.gov
Below are interactive data tables showcasing the calculated static and dynamic first hyperpolarizability values for a selection of substituted oxazole derivatives from a study by de Andrade et al. nih.gov This data provides a valuable reference for estimating the potential NLO response of this compound. The calculations were performed using different DFT functionals in toluene (B28343) as the solvent. nih.gov
Table 1: Calculated Static First Hyperpolarizability (β₀) of Substituted Oxazoles (in 10⁻³⁰ esu) nih.gov Data from a theoretical study on related oxazole derivatives to infer the properties of this compound.
| Compound | B3LYP | CAM-B3LYP | M06-2X |
|---|---|---|---|
| Oxazole-Styryl-NO₂ | 25.8 | 20.9 | 19.5 |
| Oxazole-Styryl-CN | 20.1 | 16.5 | 15.4 |
| Oxazole-Styryl-Br | 13.5 | 11.3 | 10.6 |
Table 2: Calculated Dynamic First Hyperpolarizability (β_HRS at 1064 nm) of Substituted Oxazoles (in 10⁻³⁰ esu) nih.gov Data from a theoretical study on related oxazole derivatives to infer the properties of this compound.
| Compound | B3LYP | CAM-B3LYP | M06-2X |
|---|---|---|---|
| Oxazole-Styryl-NO₂ | 40.1 | 29.8 | 27.2 |
| Oxazole-Styryl-CN | 30.5 | 22.8 | 20.8 |
| Oxazole-Styryl-Br | 20.0 | 15.3 | 14.2 |
Applications of 2 Ethyl 4,5 Diphenyloxazole in Advanced Scientific Research
Scintillation Phenomena and Radiation Detection
Scintillators are materials that emit light when excited by ionizing radiation. This property makes them invaluable in the detection and measurement of radiation in various scientific and industrial fields. Organic scintillators, like PPO, are particularly useful due to their fast response times.
Liquid Scintillation Counting (LSC) is a widely used technique for quantifying low-energy beta-emitting radionuclides. In a typical LSC cocktail, a solvent is excited by the radiation from a sample. This excitation energy is then transferred to a primary scintillator, which in turn emits photons. These photons are then detected by a photomultiplier tube.
PPO is one of the most common primary scintillators used in LSC due to its high fluorescence quantum yield and good solubility in organic solvents. revvity.comnm.gov It efficiently captures the energy from the excited solvent molecules and converts it into ultraviolet light, typically with an emission maximum around 380 nm. wikipedia.org
Often, the light emitted by the primary scintillator is not in the optimal range for detection by the photomultiplier tube. In such cases, a secondary scintillator, or wavelength shifter, is added to the cocktail. This compound absorbs the photons from the primary scintillator and re-emits them at a longer, more easily detectable wavelength. While PPO is primarily used as a primary scintillator, the principle of wavelength shifting is crucial in LSC. revvity.comwikipedia.org
Given its structural similarity, 2-Ethyl-4,5-diphenyloxazole would be expected to exhibit similar scintillating properties to PPO and could potentially serve as a primary scintillator in LSC cocktails. The ethyl group might slightly alter its solubility and emission spectrum, which could be advantageous in specific applications.
| Scintillator Application | Compound Example | Typical Emission Maximum |
| Primary Scintillator | 2,5-diphenyloxazole (B146863) (PPO) | ~380 nm |
| Wavelength Shifter | 1,4-bis-2-(5-phenyloxazolyl)benzene (POPOP) | ~420 nm |
Plastic scintillators are widely used for the detection of nuclear materials due to their low cost, durability, and ease of fabrication into large sizes. These scintillators typically consist of a polymer matrix, such as polyvinyltoluene (PVT), doped with one or more fluorescent compounds.
PPO is a common dopant in plastic scintillators. researchgate.net When ionizing radiation interacts with the polymer matrix, the energy is transferred to the PPO molecules, which then scintillate. The addition of PPO is crucial for the efficient detection of radiation. In some applications, very high concentrations of PPO are used to enable pulse shape discrimination, a technique that allows for the differentiation between different types of radiation, such as neutrons and gamma rays. researchgate.net However, high concentrations of PPO can negatively affect the mechanical properties of the plastic. researchgate.net
Derivatives of PPO have been synthesized and incorporated into the polymer structure to improve the performance of plastic scintillators. researchgate.net It is plausible that this compound could also be used as a dopant in plastic scintillators, potentially offering altered scintillation decay times or improved compatibility with the polymer matrix.
The efficiency of a scintillator is a measure of its ability to convert the energy of ionizing radiation into light. This is a critical parameter for any radiation detection application. The response of scintillators to different types of ionizing radiation, such as alpha particles, beta particles, gamma rays, and neutrons, is a key area of research.
Studies on PPO have shown that it exhibits a strong scintillation response to various forms of ionizing radiation. The light output and decay time of the scintillation signal are important characteristics that are carefully measured. The photophysical properties of PPO embedded in a plastic matrix have been investigated at both room and cryogenic temperatures to understand its behavior under different conditions. nih.gov
While no specific efficiency assessments for this compound are available, it is expected that its response to ionizing radiation would be comparable to that of PPO. The presence of the ethyl group might subtly influence the energy transfer processes within the scintillator, potentially affecting the light output and timing characteristics. Further research would be needed to quantify these effects.
Fluorescent Probes and Chemical Sensors
The fluorescent properties of diphenyloxazole derivatives also make them promising candidates for the development of chemical sensors and biological probes. These sensors work by changing their fluorescence properties, such as intensity or wavelength, in the presence of a specific analyte.
Fluorescent sensors for biologically important ions like potassium (K+) and zinc (Zn(II)) are of great interest for studying cellular processes. Researchers have developed sensors based on the modification of fluorescent molecules with ion-specific binding groups.
A study has shown that a derivative of PPO, where it is covalently attached to an aza-18-crown-6 molecule, can act as a scintillation-based sensor for potassium ions. nih.gov In the presence of ionizing radiation, the molecule scintillates weakly, but the addition of potassium ions leads to an enhanced scintillation that is proportional to the ion concentration. nih.gov
Similarly, while not an oxazole (B20620), the related compound 2,5-diphenyl wikipedia.orgnih.govnih.govoxadiazole has been incorporated into a macrocyclic structure to create a fluorescent sensor for Zn(II). nih.gov This sensor exhibits an "off-on" response, with the fluorescence being quenched in the absence of Zn(II) and significantly enhanced upon its binding. nih.gov
These examples demonstrate the potential of using the diphenyloxazole scaffold as a building block for ion sensors. By attaching an appropriate ionophore to this compound, it may be possible to develop new fluorescent probes for K+, Zn(II), or other ions of interest.
| Ion Sensor Type | Fluorophore Scaffold | Target Ion | Sensing Mechanism |
| Scintillation-based | 2,5-diphenyloxazole (PPO) | K+ | Enhanced scintillation upon ion binding |
| Fluorescence-based | 2,5-diphenyl wikipedia.orgnih.govnih.govoxadiazole | Zn(II) | Chelation-enhanced fluorescence (CHEF) |
Fluorescent probes are essential tools in biological imaging, allowing for the visualization of specific structures or the measurement of physiological parameters within living cells. The development of probes with specific targeting capabilities and responsive properties is an active area of research.
While there is no specific information on the use of this compound in biological imaging, the general class of oxazole-based fluorophores has been explored for these applications. For example, other oxazole derivatives have been developed as pH indicators for acidic organelles in live cells. These probes exhibit pH-dependent fluorescence, allowing for the measurement of pH in cellular compartments like lysosomes.
Furthermore, fluorescent probes can be incorporated into nanoparticles, such as silica (B1680970) probes, to enhance their stability and targeting capabilities. While no specific examples involving this compound are available, this remains a potential avenue for its application in biological imaging. The bright fluorescence and chemical stability of the diphenyloxazole core make it an attractive candidate for the development of novel imaging agents.
Use in Radioisotopic Labeling for Enzyme Substrate Specificity Determination
While direct studies detailing the use of this compound in radioisotopic labeling are not prevalent, the application of its parent compound, 2,5-diphenyloxazole (PPO), provides a strong basis for its potential in this area. PPO is utilized as a scintillator and can be coated onto peptide substrates to facilitate radioactive labeling. chemdad.com This technique is instrumental in determining the substrate specificity of enzymes, such as lysine (B10760008) methyltransferases. chemdad.com The process generally involves the enzyme-catalyzed transfer of a radiolabeled methyl group from a cofactor to the substrate. The radioactivity incorporated into the substrate, which is captured on the PPO-coated surface, is then quantified through scintillation counting.
The ethyl group in this compound may subtly influence its physical properties, such as solubility and lipophilicity, which could be advantageous for specific enzyme-substrate systems. The fundamental principle, however, remains the same: the oxazole core acts as a fluorescent entity that allows for the sensitive detection of the radioisotope. The high quantum yield and large Stokes shift of diphenyloxazole derivatives make them effective wavelength shifters, converting the energy from radioactive decay into detectable light signals. chemdad.comwikipedia.org
Table 1: Properties of 2,5-Diphenyloxazole (PPO) Relevant to Radioisotopic Labeling
| Property | Value/Description | Reference |
| Molar Mass | 221.25 g/mol | wikipedia.org |
| Melting Point | 71-74 °C | chemdad.comwikipedia.org |
| Boiling Point | 360 °C | chemdad.com |
| Fluorescence Emission Peak | 385 nm | wikipedia.org |
| Primary Application | Scintillator, Wavelength Shifter | chemdad.comwikipedia.org |
Organic Optoelectronic Materials
The unique photophysical properties of diphenyloxazole derivatives, including high fluorescence quantum yields and good charge-transporting capabilities, make them promising candidates for various organic optoelectronic applications.
Fabrication of Organic Luminescent Materials for Light-Emitting Diodes (OLEDs)
Diphenyloxazole derivatives are recognized for their utility as emitters in organic light-emitting diodes (OLEDs). chemdad.com The performance of these devices is critically dependent on the photophysical characteristics of the emissive material. The introduction of substituents onto the diphenyloxazole core, such as the ethyl group in this compound, can be used to tune the emission color, quantum efficiency, and charge-carrier mobility.
Research on various substituted oxazoles has demonstrated that modifications to the molecular structure can lead to a range of emission colors from blue to red. For instance, pyrene-benzimidazole derivatives have been investigated as novel blue emitters for OLEDs, exhibiting pure blue electroluminescence. nih.gov The design of D-π-A (donor-pi-acceptor) structures incorporating oxazole moieties can enhance intramolecular charge transfer, leading to desirable photophysical properties for OLED applications. nih.gov
Table 2: Electroluminescent Characteristics of OLEDs with Different Emitter Materials (Illustrative Examples)
| Emitter Material | Emission Color | Maximum External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |
| Pyrene-Benzimidazole Derivative | Pure Blue | 4.3% | (0.148, 0.130) | nih.gov |
| Unsymmetrically Substituted Benzothiadiazole-Based Luminophores | Varies (e.g., Green, Red) | Not specified | Not specified | researchgate.net |
| Platinum(II) Complexes with Phenylisoquinoline Ligands | Red | Not specified | Not specified | rsc.org |
Potential in Organic Photovoltaic Cells
Recent studies have highlighted the potential of conjugated oxazole-based materials in the fabrication of efficient and stable inverted polymer solar cells. researchgate.net While not specifically focused on this compound, this research provides a strong indication of the applicability of this class of compounds in organic photovoltaics. In these devices, oxazole derivatives can be employed as interfacial layers between the electron-transporting layer (e.g., zinc oxide) and the active layer. researchgate.net
Host-Guest Chemistry and Materials Integration
Inclusion Complex Formation with Cyclodextrins and Associated Photophysical Changes
The formation of inclusion complexes between fluorescent guest molecules and cyclodextrin (B1172386) hosts can lead to significant alterations in the photophysical properties of the guest. Studies on molecules structurally similar to this compound, such as 2,5-bis-(4-methylphenyl)oxazole (MPPO), have demonstrated pronounced changes upon complexation with γ-cyclodextrin. researchgate.net
Upon inclusion within the cyclodextrin cavity, a notable observation is the appearance of excimer fluorescence. researchgate.net An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind. This phenomenon suggests the formation of aggregates of the inclusion complexes, where the oxazole derivatives are brought into close proximity, facilitating excimer formation. The fluorescence lifetime data can provide evidence for the existence of multiple species in solution, corresponding to the monomeric and aggregated forms of the complex. researchgate.net
Table 3: Photophysical Changes upon Cyclodextrin Complexation (Illustrative Example with MPPO)
| System | Observation | Implication | Reference |
| MPPO in aqueous solution | Monomer fluorescence | Standard emission behavior | researchgate.net |
| MPPO with γ-cyclodextrin | Pronounced excimer fluorescence | Formation of inclusion complex aggregates | researchgate.net |
| MPPO with γ-cyclodextrin | Evidence of two species in fluorescence lifetime data | Coexistence of monomeric and aggregated complexes | researchgate.net |
Incorporation into Sol-Gel Matrices and Polymeric Systems
The encapsulation of fluorescent organic molecules like this compound within sol-gel matrices or polymeric systems is a versatile approach to creating robust, solid-state optical materials. chemrxiv.orgchemrxiv.orgspiedigitallibrary.org The sol-gel process, which involves the hydrolysis and condensation of metal alkoxides, allows for the entrapment of organic dyes within a porous inorganic network at room temperature, thereby preserving the integrity of the organic molecule. mdpi.com
The properties of the resulting hybrid material are influenced by both the entrapped fluorophore and the host matrix. The rigid environment of the sol-gel matrix can enhance the fluorescence intensity of the guest molecule by restricting non-radiative decay pathways. mdpi.com Furthermore, the porosity of the matrix can be tailored to allow for the diffusion of analytes, making these materials suitable for chemical sensing applications. spiedigitallibrary.org The incorporation of hydrophobic fluorophores into organically modified sol-gel (ORMOSIL) polymers containing polystyrene nanoparticles has been shown to protect the dyes from quenching in aqueous environments. chemrxiv.orgchemrxiv.org
Role in Reaction Mechanisms and Catalysis Research
The inherent electronic properties and reactivity of the oxazole core, influenced by the ethyl and diphenyl substituents, make this compound a subject of interest for mechanistic and catalytic studies.
Investigation of Oxazole-Mediated Transformations
The oxazole ring can participate in a variety of chemical transformations, acting as a key intermediate or reactant. The substitution at the C2, C4, and C5 positions significantly influences its reactivity.
One area of investigation for oxazole derivatives is their participation in cycloaddition reactions . The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. This reactivity allows for the synthesis of complex nitrogen-containing heterocyclic compounds like pyridines. The specific electronic and steric effects of the ethyl and diphenyl groups in this compound would be expected to modulate the course and efficiency of such cycloadditions.
Furthermore, substituted oxazoles are valuable substrates in palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds. The halogenation of the oxazole ring at specific positions would provide a handle for introducing a wide array of functional groups, with the ethyl and phenyl substituents directing the regioselectivity and influencing the catalytic cycle.
An interesting and unexpected reaction pathway was observed in a study involving 2-(2-azidophenyl)-4,5-diaryloxazoles. When subjected to copper-catalyzed "click" reaction conditions with arylacetylenes, the primary product was not the expected triazole, but rather the reduced amine, 2-(2-aminophenyl)-4,5-diphenyloxazole. nih.govnih.gov This suggests that the oxazole moiety, in this specific substitution pattern, can influence the outcome of a typically predictable reaction, opening avenues for investigating novel reaction mechanisms. This unusual reactivity highlights the potential for this compound to participate in or mediate unexpected chemical transformations.
Table 1: Potential Oxazole-Mediated Transformations
| Reaction Type | Role of Oxazole Derivative | Potential Products |
| Diels-Alder Cycloaddition | Diene | Substituted Pyridines |
| Palladium-Catalyzed Cross-Coupling | Substrate (after halogenation) | Functionalized Oxazoles |
| Atypical "Click" Reaction | Modulator of Reactivity | Amines (instead of triazoles) |
Ligand Applications in Organometallic Catalysis (if applicable for analogues)
Analogues of this compound, particularly those incorporating a second coordinating group to form a bidentate ligand, are of great interest. For instance, bis(oxazoline) (BOX) ligands are a well-established class of chiral ligands used in a variety of asymmetric catalytic reactions. These ligands, in complex with metals like palladium, copper, and zinc, can induce high levels of enantioselectivity in reactions such as allylic alkylations and Diels-Alder reactions. The synthesis of a chiral analogue of this compound could lead to novel BOX-type ligands with unique stereochemical directing capabilities.
Recent research has explored the use of oxazole-oxazoline ligands in polymerization catalysis. Vanadium complexes bearing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline (B21484) rings was found to significantly impact the catalytic activity and the properties of the resulting polymers. This suggests that a ligand system incorporating a this compound moiety could offer unique performance in olefin polymerization.
The development of palladium-bis(oxazoline)-phosphine (Pd-BOX-PR3) complexes has also been reported for applications in the alkoxycarbonylation of alkynes. tandfonline.com These cationic complexes have shown high regioselectivity and excellent yields in producing α,β-unsaturated esters. The electronic and steric environment around the palladium center, dictated by the oxazoline and phosphine (B1218219) ligands, is crucial for the catalytic cycle. A hypothetical bidentate ligand derived from this compound could similarly be employed in such catalytic systems.
Table 2: Examples of Catalytic Applications of Oxazole/Oxazoline Analogues
| Catalyst System | Ligand Type | Metal | Application |
| Pd-BOX Complexes | Bis(oxazoline) | Palladium | Asymmetric Allylic Alkylation |
| V-Oxazole-Oxazoline Complexes | Oxazole-Oxazoline | Vanadium | Ethylene Polymerization |
| Pd-BOX-PR3 Complexes | Bis(oxazoline)-Phosphine | Palladium | Alkoxycarbonylation of Alkynes |
Future Directions and Emerging Research Avenues for 2 Ethyl 4,5 Diphenyloxazole
Development of Novel Derivatization Strategies for Enhanced Properties
The ethyl group in 2-Ethyl-4,5-diphenyloxazole serves as a foundational modification of the 4,5-diphenyloxazole (B1616740) core. Future research will likely focus on more intricate derivatization strategies to precisely tune the compound's properties for specific applications. The goal of these strategies will be to enhance characteristics such as quantum yield, solubility, and targeted functionality.
One promising avenue is the introduction of various functional groups onto the phenyl rings. For instance, the addition of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, thereby influencing the fluorescence emission wavelength and intensity. nih.gov The synthesis of polysubstituted oxazoles is an active area of research, with methods like copper-catalyzed tandem oxidative cyclization offering pathways to a wide variety of derivatives. acs.org
Furthermore, derivatization is not limited to the phenyl rings. The ethyl group itself could be a point of modification. For example, functionalization of the ethyl chain could allow for the attachment of biomolecules, making this compound a candidate for use as a fluorescent probe in biological imaging. researchgate.net The development of novel synthetic methods, such as solvent-free microwave irradiation conditions for the synthesis of 2-substituted 4,5-diphenyloxazoles, will be crucial in efficiently exploring these derivatization possibilities. tandfonline.com
| Derivatization Strategy | Potential Enhancement | Example Functional Groups |
| Substitution on Phenyl Rings | Tuning of emission wavelength and quantum yield | Methoxy (-OCH3), Cyano (-CN), Amino (-NH2) |
| Functionalization of Ethyl Group | Covalent attachment to other molecules | Carboxylic acid (-COOH), Amine (-NH2) |
| Core Oxazole (B20620) Modification | Alteration of fundamental electronic properties | Introduction of heteroatoms in phenyl rings |
Exploration of Advanced Computational Models for Predictive Design
The trial-and-error approach to synthesizing and characterizing new derivatives of this compound can be time-consuming and resource-intensive. Advanced computational models offer a powerful tool for the predictive design of novel derivatives with tailored properties. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been successfully employed to analyze the structural, optoelectronic, and photophysical properties of 2,5-diphenyloxazole (B146863) derivatives. psgcas.ac.in
These computational methods can be used to predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic transitions and the resulting absorption and emission spectra. nih.gov By modeling the effects of different substituents on the this compound core, researchers can screen a large number of potential derivatives in silico before committing to their synthesis. This predictive modeling can guide the design of molecules with improved light-harvesting efficiency or specific emission characteristics. psgcas.ac.in
Moreover, computational models can help in understanding the excited-state dynamics of these molecules, providing insights into non-radiative decay pathways that can quench fluorescence. researchgate.net This knowledge is invaluable for designing derivatives with higher quantum yields. The development of machine learning models trained on experimental and computational data for oxazole derivatives could further accelerate the discovery of new high-performance materials. nih.gov
| Computational Method | Predicted Property | Relevance to Design |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO-LUMO energies | Predicting electronic structure and stability |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited-state properties | Designing molecules with specific optical properties |
| Molecular Dynamics (MD) | Conformational changes, solvent effects | Understanding environmental influences on properties |
Integration into Hybrid Organic-Inorganic Materials for Multifunctional Applications
The integration of this compound into hybrid organic-inorganic materials is a promising avenue for creating multifunctional materials with novel properties. Such hybrid materials can combine the desirable photophysical properties of the oxazole derivative with the structural integrity, thermal stability, and catalytic activity of inorganic components.
One area of exploration is the fabrication of core-shell structured organic-inorganic hybrid nanocatalysts. Polysubstituted oxazoles have been synthesized using such nanocatalysts, and it is conceivable that this compound could be incorporated into similar structures to act as a fluorescent reporter of catalytic activity or as a photosensitizer. nih.govacs.org
Another approach is the doping of sol-gel glasses with this compound. 2,5-diphenyloxazole (PPO) has been successfully incorporated into sol-gel glasses for applications in radio-analytical chemistry. rsc.org Similar techniques could be applied to this compound to create solid-state scintillators or fluorescent sensors. The porous nature of sol-gel glasses could also be exploited to create sensors where the fluorescence of the embedded oxazole is modulated by the presence of specific analytes. The synthesis of organic-inorganic hybrid materials constructed from polyoxometalates and metal-triazole units also points towards the potential for creating complex, functional frameworks incorporating oxazole derivatives. rsc.org
| Hybrid Material Type | Potential Application | Key Advantage |
| Core-Shell Nanoparticles | Catalysis, Sensing | High surface area, synergistic properties |
| Doped Sol-Gel Glasses | Solid-state lighting, Scintillators | Optical transparency, thermal stability |
| Metal-Organic Frameworks (MOFs) | Gas storage, Separation | High porosity, tunable structure |
Expanding Applications in Ultrasensitive Analytical Techniques
Oxazole derivatives have shown significant promise as fluorescent tagging reagents for the analysis of biomolecules. rsc.org The strong fluorescence of these compounds allows for highly sensitive detection in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. This compound, with its inherent fluorescence, is a prime candidate for development into a new generation of analytical probes.
To be used as a tagging reagent, this compound would need to be derivatized with a reactive group that can covalently bind to the analyte of interest, such as amines or thiols. nih.gov The development of such reactive derivatives would enable the ultrasensitive detection of amino acids, peptides, and other biomolecules. The fluorescence properties of the this compound core could be fine-tuned through derivatization to match the excitation sources and detectors of common analytical instruments.
Furthermore, the integration of this compound into fluorescent nanoparticles could lead to even greater sensitivity in bioimaging and diagnostics. frontiersin.org These nanoparticles can offer brighter signals and improved photostability compared to individual dye molecules. The tunable surface chemistry of such nanoparticles would also allow for targeted delivery to specific cells or organelles. mdpi.com
| Analytical Technique | Role of this compound | Potential Advantage |
| High-Performance Liquid Chromatography (HPLC) | Fluorescent tagging of analytes | High sensitivity and selectivity |
| Capillary Electrophoresis (CE) | Fluorescent labeling for detection | Analysis of small sample volumes |
| Fluorescence Microscopy | Fluorescent probe for bioimaging | Visualization of cellular structures and processes |
Investigation of Excited-State Processes at the Nanoscale
Understanding the behavior of this compound at the nanoscale is crucial for its application in advanced materials and devices. The excited-state dynamics of molecules can be significantly altered in nanoscale environments due to factors such as confinement, intermolecular interactions, and energy transfer.
Future research should focus on investigating the photophysical properties of this compound when incorporated into nanostructures such as thin films, nanofibers, and quantum dots. Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be used to probe the excited-state lifetimes and deactivation pathways. rsc.orgmdpi.com
Of particular interest is the study of how intermolecular interactions, such as π-stacking, affect the fluorescence of this compound aggregates at the nanoscale. For some fluorescent dyes, aggregation can lead to fluorescence quenching, while for others, it can result in the formation of emissive excimers or J-aggregates. mdpi.com Understanding these processes is essential for controlling the emission properties of this compound in solid-state applications like organic light-emitting diodes (OLEDs). The study of excited-state intramolecular proton transfer (ESIPT) in similar fluorescent oxazole derivatives suggests another complex photophysical process that could be engineered into this compound for specific applications. rsc.org
| Nanoscale Environment | Phenomenon to Investigate | Potential Application |
| Thin Films | Aggregation-induced emission/quenching | Organic Light-Emitting Diodes (OLEDs) |
| Nanoparticles | Förster Resonance Energy Transfer (FRET) | Biosensors, Bioimaging |
| Confined Spaces (e.g., zeolites) | Altered excited-state lifetimes | Photonic devices, Sensors |
Q & A
Q. What are the optimal synthetic routes for 2-Ethyl-4,5-diphenyloxazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Route 1: Cyclization of α-benzamidopropiophenone using concentrated sulfuric acid (yield: 12.5%) .
- Route 2: Anhydrous hydrofluoric acid (HF) as a condensing agent, achieving 95% yield due to superior cyclization efficiency .
- Route 3: Ethyl magnesium bromide-mediated synthesis (97% yield), offering high purity and scalability .
Key Considerations:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and aromatic C-H stretches) .
- NMR: ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm and phenyl ring protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peak at m/z 263.3) .
Q. What are the photophysical properties of this compound, and how are they measured?
Methodological Answer:
- Fluorescence Spectroscopy: Exhibits strong UV/blue emission (λem ~380 nm) with quantum yields dependent on solvent polarity .
- Scintillation Studies: Used in liquid scintillation spectrometry due to high photon output; efficiency tested via wavelength-dependent quenching assays .
- Mechanochromic Response: Tunable emission under mechanical stress, analyzed using polarized luminescence microscopy .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral precursors are effective?
Methodological Answer:
- Chiral Precursors: (S)-(+)-2-Phenylglycinol enables enantioselective synthesis of (S)-dihydrooxazole derivatives with >99% enantiomeric excess (ee) .
- Three-Step Protocol:
- Condensation of chiral amino alcohols with ketones.
- Cyclization under anhydrous conditions.
- Purification via recrystallization or chiral chromatography .
- Yield Optimization: Sequential reactions achieve 83–94% yields per step .
Key Challenge: Maintaining stereochemical integrity during cyclization requires strict control of reaction temperature and solvent polarity.
Q. What strategies mitigate side reactions during the cyclization step in oxazole synthesis?
Methodological Answer:
- Condensing Agent Selection: Replace H2SO4 (low yield, side products) with HF or triflic acid to enhance cyclization efficiency .
- Solvent Optimization: Use aprotic solvents (e.g., DMF or toluene) to minimize hydrolysis of intermediates .
- Temperature Control: Maintain reflux conditions (80–100°C) to balance reaction rate and side-product formation .
Q. How can this compound be functionalized for advanced material applications?
Methodological Answer:
- Organotin Derivatives: Introduce triphenylstannyl groups via palladium-catalyzed coupling for photovoltaic or catalytic applications .
- Polymerization: Wilkinson catalyst-mediated dehydrogenative polymerization yields conjugated polymers with tunable bandgaps .
- Wurtz Coupling: Synthesize polystannane frameworks for optoelectronic devices .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- AI-Driven Retrosynthesis: Tools like Template_relevance Reaxys leverage reaction databases to propose feasible routes (e.g., one-step cyclization from α-ketoamides) .
- DFT Calculations: Model transition states for cyclization steps to predict regioselectivity and energy barriers .
- Plausibility Scoring: Algorithms rank synthetic pathways based on yield and side-reaction risks (min. plausibility threshold: 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
